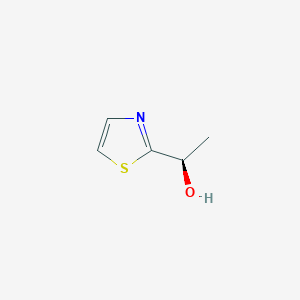

2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)

Description

2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) is a chiral thiazole derivative characterized by a hydroxyl-bearing methyl group at the alpha position of the thiazole ring. The compound’s structure consists of a five-membered heterocyclic thiazole core (containing sulfur and nitrogen) with a methanol (-CH2OH) group at the 2-position and a methyl (-CH3) substituent at the adjacent alpha carbon. The (alphaR) stereodescriptor indicates the absolute configuration of the chiral center at the methyl-bearing carbon. While direct data on its applications are sparse in the provided evidence, thiazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their electronic diversity and bioactivity .

Properties

IUPAC Name |

(1R)-1-(1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYLXXDUJXUJJJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134932-60-8 | |

| Record name | (1R)-1-(1,3-thiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the ethan-1-ol group. One common method is the reduction of thiazole-2-carboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalytic hydrogenation processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as thiazolidines, using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, allowing for the introduction of various functional groups. Reagents like alkyl halides and aryl halides are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, and other nucleophiles.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

2-Thiazolemethanol serves as a building block in organic synthesis. It enables the construction of complex molecules that are essential for research and industrial applications. Its unique thiazole structure allows for diverse reactions, including nucleophilic substitutions and cyclizations.

Biological Research

In biological contexts, this compound is investigated for its potential as a bioactive molecule . Research indicates that it may modulate enzyme activity and protein interactions, which can be pivotal in understanding metabolic pathways and disease mechanisms.

Medicinal Chemistry

The compound shows promise in drug development , particularly for neurological disorders and infectious diseases. Its ability to interact with specific enzymes suggests potential therapeutic applications. For instance, compounds related to thiazole structures have been explored as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease .

Industrial Applications

In the industrial sector, 2-Thiazolemethanol is utilized in the synthesis of specialty chemicals , including polymers and agrochemicals. Its chemical properties enhance the production of materials with desirable characteristics for various applications.

Case Studies

- Acetylcholinesterase Inhibition : A study demonstrated that compounds containing a coumarin heterocyclic core coupled with thiazole exhibited significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases .

- Synthesis of Novel Derivatives : Research on novel derivatives based on thiazole structures revealed their antibacterial and antitubercular activities, showcasing the biological relevance of thiazole-containing compounds .

- Industrial Utilization : In industrial settings, 2-Thiazolemethanol has been employed in producing specialty chemicals that require specific functional groups for enhanced performance in applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of target proteins and pathways. This compound may modulate enzymatic activity by binding to active sites or allosteric sites, thereby altering the conformation and function of the enzyme.

Comparison with Similar Compounds

Physicochemical and Functional Properties

A comparative table of key properties is presented below:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -C≡CH) increase polarity and reactivity, while alkyl groups (e.g., -CH3) enhance hydrophobicity.

- Thermal Stability : The aromatic thiazole core generally confers stability, but substituents like hydroxyl groups may lower melting points compared to purely hydrocarbon analogs.

Biological Activity

2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI) is a thiazole derivative that has garnered attention in recent years due to its potential biological activities. Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data.

2-Thiazolemethanol features a thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen. The presence of the hydroxymethyl group and the alpha-methyl substituent enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-thiazolemethanol. A notable investigation revealed that thiazole-based compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : In one study, thiazole derivatives demonstrated IC50 values ranging from 0.021 to 0.071 μM against melanoma and prostate cancer cell lines, indicating potent activity comparable to established chemotherapeutics like colchicine .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, essential for mitosis. This action disrupts cancer cell division and proliferation .

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties:

- Antibacterial and Antifungal Effects : A series of benzamide-linked 2-aminothiazole compounds were synthesized and evaluated for their antibacterial and antifungal activities, showing excellent efficacy against various pathogens .

- Case Study : In a specific case study involving a thiazole ethanol derivative isolated from Aspergillus terreus, the compound exhibited strong antioxidant activity with an IC50 value of 1.24 mg/mL, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .

Antiviral Activity

Thiazoles have been reported to possess antiviral properties as well. For example:

- Inhibition of Tobacco Mosaic Virus (TMV) : Certain thiazole derivatives were found to inhibit TMV in vivo, showcasing their potential application in agricultural biotechnology for crop protection .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications. Key findings include:

- Substituent Effects : Modifications at specific positions on the thiazole ring can significantly enhance or diminish biological activity. For example, introducing bulky aromatic groups at certain positions has been shown to maintain cytotoxicity while improving selectivity against cancer cells .

- Comparative Analysis : A comparative study indicated that compounds with methyl substitutions at the 4-position of the thiazole ring displayed improved antiproliferative activity compared to their unsubstituted counterparts .

Data Summary Table

| Biological Activity | IC50 Range (μM) | Mechanism |

|---|---|---|

| Anticancer (Melanoma) | 0.021 - 0.071 | Tubulin polymerization inhibition |

| Anticancer (Prostate) | 0.4 - 2.2 | Tubulin polymerization inhibition |

| Antibacterial | Varied | Disruption of bacterial cell function |

| Antifungal | Varied | Disruption of fungal cell function |

| Antiviral (TMV) | Effective | Inhibition of viral replication |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming the stereochemical configuration of 2-Thiazolemethanol, alpha-methyl-, (alphaR)- (9CI)?

- Methodology : Use chiral high-performance liquid chromatography (HPLC) with polarimetric detection to determine enantiomeric purity. For absolute configuration, single-crystal X-ray diffraction is definitive. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate molecular structure and purity. Compare results to synthetic standards or computational predictions (e.g., density functional theory (DFT)-optimized structures).

Q. How can in vitro assays be designed to assess the biological activity of this compound?

- Methodology : Employ cell-based assays using receptor-transfected cell lines (e.g., GH4C1 for nicotinic acetylcholine receptors (nAChRs)). Measure intracellular Ca²⁺ flux or fluorescent dye-based ion channel activation. For example, choline-evoked Ca²⁺ responses in α7 nAChR-expressing cells can quantify potency and efficacy, with co-application of antagonists (e.g., methyllycaconitine) to confirm receptor specificity .

Advanced Research Questions

Q. What electrophysiological methods are suitable to study this compound’s modulation of neuronal receptors?

- Methodology : Use whole-cell patch-clamp electrophysiology in receptor-expressing cell lines or primary neurons. Parameters include peak current amplitude, net charge, desensitization kinetics, and recovery time. For α7 nAChRs, co-apply sub-saturating agonist concentrations (e.g., choline) with the compound to assess potentiation. Compare effects on activation/deactivation kinetics versus desensitization, as demonstrated in α7 nAChR studies .

Q. How can researchers resolve contradictions between in vitro receptor activity and in vivo behavioral outcomes?

- Methodology : Cross-validate using ex vivo brain slice electrophysiology (e.g., hippocampal dentate gyrus synaptic transmission) to bridge molecular and systems-level effects. Analyze pharmacokinetic factors (e.g., blood-brain barrier penetration) via LC-MS/MS. Address species-specific receptor differences via homology modeling and cross-species receptor expression assays .

Q. What in vivo models are appropriate for evaluating cognitive enhancement potential?

- Methodology : Use genetically predisposed models (e.g., DBA/2 mice with auditory gating deficits) or pharmacologically induced cognitive impairment. Combine behavioral tests (e.g., prepulse inhibition, Morris water maze) with electrophysiological monitoring of synaptic plasticity (e.g., long-term potentiation (LTP) in hippocampal slices). These methods correlate molecular effects with functional outcomes .

Data Analysis & Contradiction Resolution

Q. How should discrepancies in allosteric modulation efficacy across experimental setups be addressed?

- Methodology : Systematically compare assay variables: agonist concentration (EC₂₀ vs. EC₈₀), cell type (transfected vs. primary), and readouts (Ca²⁺ flux vs. net charge). Re-analyze data using both peak amplitude and net charge integration metrics, as desensitization kinetics may skew interpretations. Validate with orthogonal methods (e.g., fluorescence-based thallium flux assays) .

Q. What strategies mitigate variability in receptor binding affinity studies?

- Methodology : Standardize assay conditions (temperature, ion composition, agonist pre-application time). Use reference compounds (e.g., PNU-282987 for α7 nAChRs) as internal controls. Employ statistical tools (e.g., Grubbs’ test for outliers) and iterative dose-response curve fitting to improve reproducibility .

Key Methodological Insights from Evidence

- Receptor-Specific Potentiation : For α7 nAChRs, focus on desensitization kinetics rather than activation/deactivation, as allosteric modulators often prolong net charge responses without altering peak currents .

- Translational Bridging : Combine in vitro electrophysiology with ex vivo brain slice recordings (e.g., LTP in dentate gyrus) to link molecular mechanisms to cognitive outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.